1h-Benzimidazole-2-ethanethiol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-2-ethanethiol, often involves reactions starting from o-phenylenediamine and other precursors. A study by L. Qian describes the synthesis of 1,2-bis(2-benzimidazolyl)ethane from o-phenylenediamine and butane diacid under microwave irradiation, yielding about 50% under optimized conditions (Qian, 2009). This process highlights the significance of benzimidazole as a core structure in synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied. A. Tavman and C. Sayil determined the crystal structure of a related compound, showcasing its triclinic system and revealing the flatness of the molecule due to anti conformations of –CH2– groups (Tavman & Sayil, 2013). This structural characterization is crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, leading to a wide range of properties. For example, the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles catalyzed by a manganese(I) complex highlights the reactivity of these compounds and their potential for functionalization (Das, Mondal, & Srimani, 2018).
Scientific Research Applications
Spectral Characterization and Crystal Structure
1h-Benzimidazole-2-ethanethiol is used in the study of crystal structures and spectral characterization. For instance, a study by Tavman & Sayil (2013) detailed the crystal structure of a compound derived from benzimidazole, characterized using X-ray diffraction, mass, FT-IR, and NMR spectroscopy techniques, highlighting its potential in structural analysis and materials science (Tavman & Sayil, 2013).
Anticancer Potential
The scaffold of benzimidazole, including derivatives like 1h-Benzimidazole-2-ethanethiol, has been utilized in the synthesis of compounds with potential anticancer properties. Rashid et al. (2014) conducted a study where certain synthesized compounds showed promising activity against various human cancer cell lines, indicating its significance in the development of new anticancer agents (Rashid et al., 2014).
Synthesis of Benzimidazole Derivatives
The compound is instrumental in the synthesis of various benzimidazole derivatives. Taj et al. (2020) reported the synthesis of benzimidazole derivatives using a one-pot green protocol, which were then tested for antioxidant and inhibitory activities. These derivatives have applications in pharmacology and biochemistry (Taj et al., 2020).
Polymers and Material Science
In material science, benzimidazole derivatives like 1h-Benzimidazole-2-ethanethiol are used in the modification of polymers. Persson, Josefsson, & Jannasch (2006) described how benzimidazole units were grafted onto polysulfone backbones, indicating its utility in creating functional materials for various industrial applications (Persson, Josefsson, & Jannasch, 2006).
Development of Novel Drug Designs
Benzimidazole-based compounds, such as 1h-Benzimidazole-2-ethanethiol, play a crucial role in the design and development of novel drugs. Nikpassand & Pirdelzendeh (2016) synthesized a series of benzimidazoles for potential pharmaceutical applications, showcasing the versatility of this compound in drug discovery (Nikpassand & Pirdelzendeh, 2016).
Crystal Engineering
Benzimidazole derivatives are also applied in crystal engineering. Matthews et al. (2003) reported on the crystal structures of salts of diprotonated benzimidazole, demonstrating its usefulness as a synthon in the field of crystallography (Matthews et al., 2003).
Antimicrobial Agents
These compounds have been explored for their antimicrobial properties. Alasmary et al. (2015) synthesized benzimidazole derivatives that showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial drugs (Alasmary et al., 2015).
Safety And Hazards
The safety data sheet for 1H-Benzimidazole-2-ethanethiol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Benzimidazoles, including 1H-Benzimidazole-2-ethanethiol, are structurally similar to purines and can evidently take the place of nucleotides, i.e., the adenine base of the DNA . This feature has been substantially utilized in drug synthesis and medicinal chemistry, showing a huge variety of organic and scientific applications . Researchers are focusing on the catalytic activity of ZnO in the synthesis of heterocyclic structures with the goal of stimulating further progress in this field .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZIBEDYAPAIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289622 | |
Record name | 1h-benzimidazole-2-ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Benzimidazole-2-ethanethiol | |
CAS RN |
2242-96-8 | |
Record name | 2-Benzimidazoleethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-benzimidazole-2-ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.